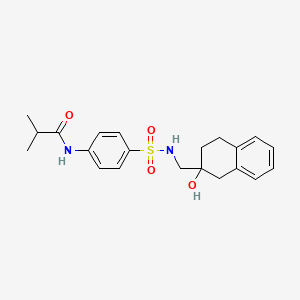

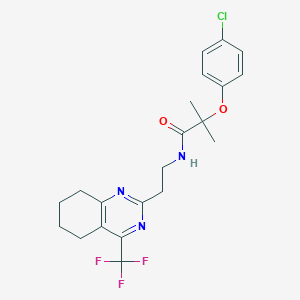

![molecular formula C18H17N3O2S B2410020 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 886919-14-8](/img/structure/B2410020.png)

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has been evaluated for its antibacterial properties. Specifically, N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide demonstrated potent activity against gram-positive bacteria (such as Staphylococcus epidermidis) and gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa) with a minimum inhibitory concentration (MIC) of 3 µg/mL . This suggests its potential as an antimicrobial agent.

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, especially with the emergence of drug-resistant strains. The compound exhibited antitubercular activity at a concentration of 6.25 µg/mL. Given the urgent need for novel TB treatments, this finding highlights its promise as a potential therapeutic agent against TB .

Anti-HIV Activity

Co-infection of TB and HIV is a significant concern. N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide demonstrated anti-HIV activity at 7.15 µg/mL against both HIV-1 and HIV-2. This dual activity makes it a candidate for further optimization and development as an anti-HIV agent .

Material Science Applications

Thiophene derivatives, such as this compound, find applications beyond medicine. They are used as inhibitors of metal corrosion and play a role in fabricating light-emitting diodes (LEDs) in material science . While specific studies on this compound’s material science applications are limited, its structural features may contribute to novel materials with interesting properties.

Analytical Chemistry

The compound’s methylthio group could be relevant in analytical chemistry. For instance, it might serve as a marker or probe in non-targeted analyses of wastewater treatment processes.

Organic Synthesis

Researchers can explore the synthetic pathways to create derivatives based on this compound. By modifying its structure, they may discover new compounds with diverse properties and applications.

Mechanism of Action

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions could induce conformational changes in the target proteins, altering their activity.

Biochemical Pathways

Oxadiazole derivatives have been implicated in a variety of biological processes, suggesting that this compound may also have diverse effects .

Pharmacokinetics

In silico predictions suggest that it may have good absorption and distribution profiles, while its metabolism and excretion patterns remain unknown .

Result of Action

Given its structural similarity to other oxadiazole derivatives, it may have potential anti-inflammatory, anti-hiv, and antibacterial activities .

properties

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-24-15-10-8-14(9-11-15)17-20-21-18(23-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIVPGSWXLRCTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

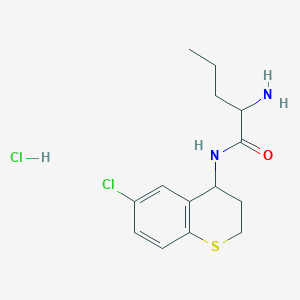

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide](/img/structure/B2409940.png)

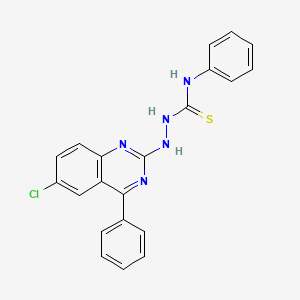

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)

![1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2409945.png)

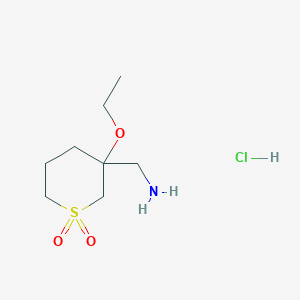

![[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate](/img/structure/B2409946.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)